molecular formula C19H25N5O2S B14955248 N-(4,5-dimethyl-1,3-thiazol-2-yl)-5-oxo-5-[4-(2-pyridyl)piperazino]pentanamide

N-(4,5-dimethyl-1,3-thiazol-2-yl)-5-oxo-5-[4-(2-pyridyl)piperazino]pentanamide

Cat. No.: B14955248
M. Wt: 387.5 g/mol
InChI Key: NAOKKBUCVIAVRT-UHFFFAOYSA-N
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Description

N-(4,5-dimethyl-1,3-thiazol-2-yl)-5-oxo-5-[4-(2-pyridyl)piperazino]pentanamide is a complex organic compound that features a thiazole ring, a pyridine ring, and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-dimethyl-1,3-thiazol-2-yl)-5-oxo-5-[4-(2-pyridyl)piperazino]pentanamide typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as piperidine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow techniques to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4,5-dimethyl-1,3-thiazol-2-yl)-5-oxo-5-[4-(2-pyridyl)piperazino]pentanamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups like alkyl or aryl groups.

Scientific Research Applications

N-(4,5-dimethyl-1,3-thiazol-2-yl)-5-oxo-5-[4-(2-pyridyl)piperazino]pentanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4,5-dimethyl-1,3-thiazol-2-yl)-5-oxo-5-[4-(2-pyridyl)piperazino]pentanamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4,5-dimethyl-1,3-thiazol-2-yl)-5-oxo-5-[4-(2-pyridyl)piperazino]pentanamide is unique due to its combination of a thiazole ring with a pyridine and piperazine moiety. This structural arrangement provides distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H25N5O2S

Molecular Weight

387.5 g/mol

IUPAC Name

N-(4,5-dimethyl-1,3-thiazol-2-yl)-5-oxo-5-(4-pyridin-2-ylpiperazin-1-yl)pentanamide

InChI

InChI=1S/C19H25N5O2S/c1-14-15(2)27-19(21-14)22-17(25)7-5-8-18(26)24-12-10-23(11-13-24)16-6-3-4-9-20-16/h3-4,6,9H,5,7-8,10-13H2,1-2H3,(H,21,22,25)

InChI Key

NAOKKBUCVIAVRT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC(=O)CCCC(=O)N2CCN(CC2)C3=CC=CC=N3)C

Origin of Product

United States

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